molecular formula C13H16FNO2 B6062975 (5-fluoro-2-methoxyphenyl)(3-piperidinyl)methanone hydrochloride

(5-fluoro-2-methoxyphenyl)(3-piperidinyl)methanone hydrochloride

Cat. No. B6062975
M. Wt: 237.27 g/mol
InChI Key: JLVBJZDVYDCKSH-UHFFFAOYSA-N
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Description

(5-fluoro-2-methoxyphenyl)(3-piperidinyl)methanone hydrochloride, also known as WF-23, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

(5-fluoro-2-methoxyphenyl)(3-piperidinyl)methanone hydrochloride has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurology and psychiatry, this compound has been studied for its potential as a novel antidepressant and anxiolytic agent due to its ability to modulate the levels of certain neurotransmitters in the brain.

Mechanism of Action

The mechanism of action of (5-fluoro-2-methoxyphenyl)(3-piperidinyl)methanone hydrochloride involves the inhibition of various enzymes and receptors in the body. In oncology, this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. In neurology and psychiatry, this compound modulates the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which are known to play a role in mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In oncology, this compound induces apoptosis (cell death) in cancer cells and inhibits the formation of new blood vessels, which are necessary for tumor growth. In neurology and psychiatry, this compound increases the levels of certain neurotransmitters in the brain, which can lead to improved mood and reduced anxiety.

Advantages and Limitations for Lab Experiments

(5-fluoro-2-methoxyphenyl)(3-piperidinyl)methanone hydrochloride has several advantages for lab experiments, including its high purity and stability, which make it suitable for various analytical techniques. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on (5-fluoro-2-methoxyphenyl)(3-piperidinyl)methanone hydrochloride. In oncology, further studies are needed to determine the efficacy of this compound in vivo and its potential as a cancer treatment. In neurology and psychiatry, more research is needed to determine the optimal dosage and treatment duration for this compound as an antidepressant and anxiolytic agent. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound can provide valuable insights into its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications in various fields. The synthesis method of this compound involves the reaction of 5-fluoro-2-methoxybenzoyl chloride with piperidine, followed by treatment with hydrochloric acid. This compound has been studied for its potential as a cancer treatment and as an antidepressant and anxiolytic agent. Its mechanism of action involves the inhibition of various enzymes and receptors in the body, and it has several biochemical and physiological effects. While this compound has several advantages for lab experiments, further research is needed to determine its optimal dosage, treatment duration, and potential therapeutic applications.

Synthesis Methods

The synthesis of (5-fluoro-2-methoxyphenyl)(3-piperidinyl)methanone hydrochloride involves the reaction of 5-fluoro-2-methoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

(5-fluoro-2-methoxyphenyl)-piperidin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-17-12-5-4-10(14)7-11(12)13(16)9-3-2-6-15-8-9/h4-5,7,9,15H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVBJZDVYDCKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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